molecular formula C5HCl2FIN B1611285 3,5-Dichloro-2-fluoro-4-iodopyridine CAS No. 406676-24-2

3,5-Dichloro-2-fluoro-4-iodopyridine

Cat. No.: B1611285
CAS No.: 406676-24-2
M. Wt: 291.87 g/mol
InChI Key: NMNRATSOHRLVFY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5HCl2FIN. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoro-4-iodopyridine typically involves halogenation reactions. . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluoro-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents such as iodine monochloride or bromine.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dichloro-2-fluoro-4-iodopyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specialized properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluoro-4-iodopyridine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-iodopyridine
  • 2-Chloro-3-fluoro-4-iodopyridine
  • 3,5-Dichloro-4-iodopyridine

Uniqueness

3,5-Dichloro-2-fluoro-4-iodopyridine is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications. The presence of fluorine, in particular, can influence the compound’s reactivity and stability compared to its analogs.

Properties

IUPAC Name

3,5-dichloro-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2FIN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNRATSOHRLVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573777
Record name 3,5-Dichloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406676-24-2
Record name 3,5-Dichloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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